molecular formula C17H23NO2S B2668021 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide CAS No. 2189434-55-5

2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide

Cat. No.: B2668021
CAS No.: 2189434-55-5
M. Wt: 305.44
InChI Key: HQQJXOSSZWAKDP-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a synthetic acetamide derivative intended for research and development purposes. The structure of this compound incorporates a 7-oxaspiro[3.5]nonane scaffold, a spirocyclic system that has been identified in medicinal chemistry as a valuable structural motif. Spirocyclic scaffolds like 2-oxa-7-azaspiro[3.5]nonane are often investigated as metabolically robust alternatives to common ring systems such as morpholine, and they can provide unique three-dimensionality that is advantageous in drug discovery for probing receptor binding sites . The molecule is further functionalized with a benzylsulfanyl ether chain, a feature common in compounds screened for various biological activities. Acetamide derivatives have a well-documented history in pharmaceutical research, particularly in the development of compounds with analgesic properties . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own stability, safety, and efficacy studies for specific experimental applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c19-16(13-21-12-14-4-2-1-3-5-14)18-15-6-7-17(15)8-10-20-11-9-17/h1-5,15H,6-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQJXOSSZWAKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CSCC3=CC=CC=C3)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves several steps. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane . This intermediate is then expanded to form 2-oxa-7-azaspiro[3.5]nonane, which is further reacted with benzylsulfanyl and acetamide groups under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several applications in scientific research:

Comparison with Similar Compounds

2-(4-Bromophenyl)-N-{7-Oxaspiro[3.5]Nonan-1-yl}Acetamide (BK91413)

  • Key Differences : Replaces the benzylsulfanyl group with a 4-bromophenyl substituent.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Arylacetamides

  • Key Differences : Benzothiazole core with trifluoromethyl and substituted phenyl groups (e.g., 3-chloro, 3-methoxy) .
  • These compounds are patented for unspecified therapeutic applications, suggesting industrial relevance .

2-[(2-Aminophenyl)Sulfanyl]-N-(4-Methoxyphenyl)Acetamide

  • Key Differences: Contains a 2-aminophenylsulfanyl group and a 4-methoxyphenyl acetamide terminus.
  • Impact : Demonstrated antimicrobial activity, highlighting the role of sulfanyl groups in biological targeting . The methoxy group may improve solubility compared to halogenated analogs .

Physicochemical Properties

Water Solubility

  • Methodology : Compounds structurally related to acetamide derivatives (e.g., ’s biphenyl-acetamide) were tested by dissolving 50 mg in 1 mL water, followed by HPLC analysis .
  • Hypothesis for Target Compound : The benzylsulfanyl group’s hydrophobicity likely reduces water solubility compared to polar substituents (e.g., methoxy in ) but may enhance lipid bilayer penetration .

Thermal Stability

  • Data Gap: No direct melting point data exists for the target compound. However, structurally simpler acetamides (e.g., ’s compound 9) show m.p. ranges of 96–100°C, suggesting moderate thermal stability for the class .

Data Table: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituent Solubility (Water) Biological Activity
Target Compound C₁₈H₂₃NO₂S 337.44 (calc.) Benzylsulfanyl Not reported Hypothesized antimicrobial
BK91413 () C₁₆H₂₀BrNO₂ 338.24 4-Bromophenyl Not reported Research use only
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Cl-Ph)Acetamide () C₁₅H₁₀ClF₃N₂O₂S 368.76 (calc.) 3-Chlorophenyl, benzothiazole Not tested Patented therapeutic
2-[(2-Aminophenyl)Sulfanyl]-N-(4-MeO-Ph)Acetamide () C₁₅H₁₄N₂O₂S 298.35 (calc.) 2-Aminophenylsulfanyl, 4-MeO Not tested Antimicrobial

Research Implications and Gaps

  • Synthetic Accessibility : The spirocyclic amine in the target compound and BK91413 may require complex synthetic routes, as reflected in BK91413’s high cost .
  • Need for Data : Empirical studies on solubility, stability, and biological activity are critical to validate hypotheses derived from structural analogs .

Biological Activity

2-(Benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide, with the CAS number 2189434-55-5, is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including a benzylsulfanyl group and a spirocyclic moiety, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and analgesic properties.

  • Molecular Formula : C17H23NO2S
  • Molecular Weight : 305.43 g/mol
  • IUPAC Name : 2-(Benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide

Biological Activity Overview

The biological activity of 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has been investigated through various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds structurally similar to 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide. For instance, derivatives of benzoxazole have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . While specific data on the compound remains limited, the presence of the benzylsulfanyl group suggests potential efficacy against microbial pathogens.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate activity

Anti-inflammatory Activity

The compound's structure indicates potential anti-inflammatory properties. Compounds with similar spirocyclic structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways . The mechanism likely involves modulation of inflammatory mediators through enzyme inhibition.

Analgesic Activity

Analgesic effects have been noted in related compounds that interact with pain pathways by inhibiting COX enzymes and modulating neurotransmitter release . The spirocyclic moiety may enhance bioactivity by improving receptor binding affinity.

Case Studies

While direct case studies specifically involving 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide are sparse, related research provides insights into its potential applications:

  • Study on COX Inhibition : A study evaluated various benzothiazole derivatives for their COX inhibitory activity and subsequent analgesic effects in animal models. The results indicated significant pain relief comparable to standard analgesics .
  • Antimicrobial Screening : Derivatives similar to those containing the benzylsulfanyl group were screened against various pathogens, demonstrating broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 7.81 to 250 µg/ml .

Q & A

Q. What are the optimized synthetic routes for 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 7-oxaspiro[3.5]nonane moiety. Key steps include:

Amide Coupling : Reacting 7-oxaspiro[3.5]nonan-1-amine with a benzylsulfanyl-substituted acetyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, THF solvent) .

Thioether Formation : Introducing the benzylsulfanyl group via nucleophilic substitution, using benzyl mercaptan and a base like triethylamine in anhydrous DCM .

  • Critical Conditions :
  • Temperature control (0–25°C) to minimize side reactions.
  • Solvent polarity adjustments (e.g., DMF for solubility) to enhance reaction efficiency.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is required:
Technique Key Features Analyzed Example Parameters
¹H/¹³C NMR Spirocyclic protons (δ 1.2–2.8 ppm), acetamide carbonyl (δ ~170 ppm)DMSO-d₆ or CDCl₃ solvent
IR Spectroscopy Amide C=O stretch (~1650 cm⁻¹), S–C vibration (~650 cm⁻¹)KBr pellet method
Mass Spectrometry Molecular ion peak (e.g., [M+H]⁺ at m/z ~375) and fragmentation patternsESI or EI ionization
X-ray crystallography can resolve the spirocyclic conformation but requires high-purity crystals .

Q. What are the critical stability considerations for handling and storing this compound under laboratory conditions?

  • Methodological Answer :
  • Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation of the sulfanyl group .
  • Stability Tests :
  • Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 30 days at 4°C and 25°C .
  • Avoid prolonged exposure to light or moisture, which may hydrolyze the acetamide bond .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of the benzylsulfanyl and spirocyclic moieties in this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites on the spirocyclic ring .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict aggregation tendencies or binding interactions .
  • Docking Studies : Map the acetamide group’s hydrogen-bonding potential with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamide derivatives?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., IC₅₀) with cellular viability tests (MTT assay) to distinguish direct vs. indirect effects .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing benzylsulfanyl with methylthio) and evaluate activity trends .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from disparate studies, adjusting for variables like purity (>95% by HPLC) .

Q. How to design experiments to investigate the regioselectivity of sulfanyl group reactions in this molecule?

  • Methodological Answer :
  • Competitive Reactions : React the compound with equimolar electrophiles (e.g., methyl iodide vs. benzyl bromide) in DMF at 50°C, then quantify products via GC-MS .
  • Kinetic Isotope Effects (KIE) : Substitute sulfur with ³⁴S and measure rate changes to identify transition-state interactions .
  • pH-Dependent Studies : Vary reaction pH (4–10) to assess protonation effects on sulfur’s nucleophilicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data reported for this compound?

  • Methodological Answer :
  • Standardized Protocols : Re-test solubility using USP methods (e.g., shake-flask technique in pH 7.4 PBS) .
  • Purity Verification : Correlate solubility with HPLC-determined purity; impurities like unreacted amine may artificially inflate values .
  • Temperature Control : Report solubility at 25°C ± 0.5°C to minimize variability .

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